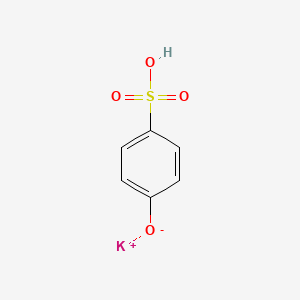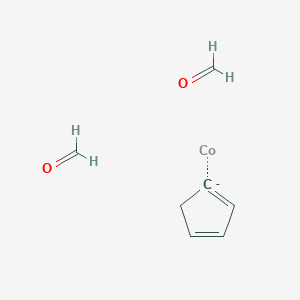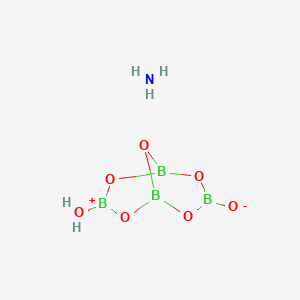
Reactive blue 59
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Blue 59 is a monochlorosulfonated azo dye widely used in the textile industry due to its vibrant color and high solubility in water. It contains both aromatic sulfonic and azo groups, contributing to its xenobiotic nature. The dye has a maximum absorption wavelength (λ max) of 590 nm .
准备方法
Synthetic Routes and Reaction Conditions
Reactive Blue 59 is synthesized through a series of chemical reactions involving aromatic compounds and sulfonation. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo dye. The final product is then chlorosulfonated to introduce the sulfonic acid groups, enhancing its solubility in water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions such as temperature, pH, and reactant concentrations are carefully controlled to ensure high yield and purity. The dye is then purified through filtration and crystallization processes before being packaged for use in textile dyeing .
化学反应分析
Types of Reactions
Reactive Blue 59 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different metabolites.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
科学研究应用
Reactive Blue 59 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye degradation and adsorption processes.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a tracer dye in environmental studies
作用机制
The mechanism of action of Reactive Blue 59 involves its interaction with various molecular targets. In biological systems, the dye can bind to proteins and nucleic acids, altering their structure and function. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes and exert its effects at the cellular level .
相似化合物的比较
Similar Compounds
- Reactive Blue 19
- Reactive Blue 21
- Reactive Blue 220
Comparison
Reactive Blue 59 is unique due to its specific chemical structure, which includes both aromatic sulfonic and azo groups. This structure provides it with high solubility and stability, making it particularly suitable for textile dyeing applications. Compared to similar compounds, this compound has a higher affinity for cellulose fibers, resulting in more vibrant and long-lasting colors .
属性
CAS 编号 |
12270-71-2 |
|---|---|
分子式 |
C12H4N7NaO12 |
分子量 |
0 |
同义词 |
Amaryl Navy Blue RX |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





